molecular formula C24H23NO5S B2364542 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate CAS No. 329778-26-9

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate

Cat. No.: B2364542
CAS No.: 329778-26-9
M. Wt: 437.51
InChI Key: GCTCBFOUTJMSHD-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzodioxole moiety, a phenyl group, and a tert-butylbenzenesulfonate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate typically involves multiple steps. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-aminophenyl 4-(tert-butyl)benzenesulfonate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzodioxole moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzodioxole derivatives.

    Substitution: Substituted sulfonate derivatives.

Scientific Research Applications

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The benzodioxole moiety is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate is unique due to its combination of a benzodioxole moiety and a tert-butylbenzenesulfonate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-tert-butylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-24(2,3)18-5-11-21(12-6-18)31(26,27)30-20-9-7-19(8-10-20)25-15-17-4-13-22-23(14-17)29-16-28-22/h4-15H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTCBFOUTJMSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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